molecular formula C18H13Cl2NO2 B2721918 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone CAS No. 329778-21-4

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone

Cat. No.: B2721918
CAS No.: 329778-21-4
M. Wt: 346.21
InChI Key: WYBKLJQJZOUJMC-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is a functionalized 1,4-naphthoquinone derivative offered for early-discovery chemical research. This compound belongs to a class of 2-chloro-3-amino-1,4-naphthoquinones that have demonstrated promising and broad-spectrum biological activities in scientific studies, showing concentration-dependent effects against various pathogens including Plasmodium falciparum (malaria), Mycobacterium tuberculosis , and Pseudomonas aeruginosa . The naphthoquinone scaffold is of significant pharmacological interest; structurally related molecules are known to exhibit potent antiplatelet and antithrombotic activity through a dual mechanism of action involving the inhibition of thromboxane A2 synthesis and the blockade of calcium influx via store-operated calcium channels (SOCC) . Researchers value this chemical class for its potential as a versatile scaffold in developing novel therapeutic agents. The specific substitution at the 3-amino position is a key structural determinant for modulating biological activity and selectivity. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-3-[2-(4-chlorophenyl)ethylamino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c19-12-7-5-11(6-8-12)9-10-21-16-15(20)17(22)13-3-1-2-4-14(13)18(16)23/h1-8,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBKLJQJZOUJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3-Dichloro-1,4-Naphthoquinone

The preparation of 2,3-dichloro-1,4-naphthoquinone serves as a critical intermediate. A patented method (CN100347141C) outlines the following optimized protocol:

Reagents :

  • 1-Naphthylamine-4-sodium sulfonate
  • Hydrochloric acid (pH 2–5)
  • Iron powder or zinc powder (1–10% w/w of naphthylamine sulfonate)
  • Chlorine gas

Procedure :

  • Dissolution and Acidification : 1-Naphthylamine-4-sodium sulfonate is dissolved in water (1:1–10:1 w/w ratio) and acidified to pH 2–5 using hydrochloric acid.
  • Catalyst Addition : Iron or zinc powder is introduced to catalyze chlorination.
  • Chlorination : Chlorine gas is fed into the reactor at 10–100°C for 20 hours, yielding 2,3-dichloro-1,4-naphthoquinone with >90% purity.
  • Purification : Crude product is recrystallized using ethanol or toluene, achieving ≥98.5% purity.

Key Data :

Parameter Condition Yield (%) Purity (%)
Catalyst Iron powder (5% w/w) 95 98.5
Solvent (Recrystallization) Ethanol 73 98.5
Reaction Temperature 30–90°C - -

Nucleophilic Aromatic Substitution with 4-Chlorophenethylamine

The 3-chloro group in 2,3-dichloro-1,4-naphthoquinone undergoes selective substitution with 4-chlorophenethylamine, leveraging the electron-deficient quinone ring. Experimental protocols adapted from studies on aminoquinone synthesis include:

Reagents :

  • 2,3-Dichloro-1,4-naphthoquinone
  • 4-Chlorophenethylamine
  • Triethylamine (base)
  • Dichloromethane (solvent)

Procedure :

  • Reaction Setup : 2,3-Dichloro-1,4-naphthoquinone (1 eq) and 4-chlorophenethylamine (1.2 eq) are dissolved in dichloromethane.
  • Base Addition : Triethylamine (2 eq) is added to scavenge HCl.
  • Reflux : The mixture is refluxed at 40°C for 12–24 hours.
  • Workup : The product is isolated via filtration and purified via silica gel chromatography (ethyl acetate/hexane).

Key Data :

Parameter Condition Yield (%) Purity (%)
Solvent Dichloromethane 68 95
Temperature 40°C - -
Reaction Time 18 hours - -

Mechanistic Insights and Reaction Optimization

The substitution at position 3 is favored due to the electron-withdrawing effects of the adjacent carbonyl and chloro groups, which activate the ring for nucleophilic attack. Kinetic studies suggest that the reaction proceeds via a two-step mechanism:

  • Deprotonation of Amine : The base abstracts a proton from 4-chlorophenethylamine, generating a nucleophilic amine species.
  • Aromatic Substitution : The amine attacks position 3, displacing chlorine and forming a stable σ-complex intermediate, which rearomatizes upon proton transfer.

Optimization Strategies :

  • Catalyst Screening : Transition metal catalysts (e.g., CuI) were explored but showed minimal yield improvement.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increased reaction rates but complicated purification.
  • Temperature Control : Elevated temperatures (>60°C) led to side products via over-chlorination or decomposition.

Analytical Characterization

The target compound was characterized using spectroscopic and crystallographic techniques:

Spectroscopic Data

  • FTIR (KBr, cm⁻¹) : 1674 (C=O), 1635 (C=C), 1520 (N–H bend), 720 (C–Cl).
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.25–7.87 (m, 4H, naphthyl), 3.75 (t, 2H, CH₂N), 2.95 (t, 2H, CH₂Ar), 1.45 (s, 1H, NH).
  • MS (ESI+) : m/z 361.2 [M+H]⁺.

X-Ray Crystallography

Single-crystal X-ray analysis confirmed the planar quinone core and the equatorial orientation of the 4-chlorophenethylamino group, stabilized by intramolecular hydrogen bonding.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Dichlorination + Substitution Scalable, high purity Multi-step, chlorine handling 68
Direct Amination Single-step Low regioselectivity 42

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives with varying degrees of oxidation.

    Reduction: Hydroquinone derivatives.

    Substitution: Functionalized naphthoquinone derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone span across several domains:

Anticancer Activity

Research has demonstrated that naphthoquinone derivatives can inhibit the proliferation of various cancer cell lines. For example:

  • A study showed that treatment with naphthoquinone derivatives resulted in a significant increase in apoptotic cells, with one derivative increasing dead cells from 0.1% to 66.4% at higher concentrations.

Antimicrobial Properties

The compound exhibits strong antimicrobial activity against a range of pathogens:

  • Naphthoquinones have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics .

Antimalarial Activity

Naphthoquinone derivatives have shown potential against Plasmodium species:

  • A study indicated that certain substituted naphthoquinones displayed significant antimalarial activity, suggesting their utility in treating malaria .

Case Studies

Several case studies highlight the efficacy of naphthoquinones:

Case Study 1: Apoptosis Induction

A detailed examination demonstrated that naphthoquinone derivatives could induce apoptosis in cancer cells significantly more than untreated controls. The study utilized various concentrations to assess the dose-dependent effects on cell viability.

Case Study 2: Leishmanicidal Activity

Research into the leishmanicidal properties of naphthoquinones revealed that specific structural modifications enhanced their activity against Leishmania parasites. The study concluded that the presence of certain functional groups was crucial for biological efficacy .

Case Study 3: Antimicrobial Efficacy

In vitro studies showed that naphthoquinone derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Structural Determinants of Activity

  • Substituent Bulk and Hydrophobicity: The 4-chlorophenethyl group in the target compound enhances lipophilicity, improving membrane permeability and target binding (e.g., EGFR kinase) compared to smaller groups like hydroxyethylamino .
  • Heterocyclic vs. Aromatic Amines: Pyridine- or furan-containing analogues exhibit selective antibacterial/fungal activity due to interactions with microbial enzymes, while bulky aromatic amines (e.g., benzylamino) favor CNS targets .

Mechanistic Differences

  • Anticancer Activity : The target compound inhibits EGFR via π–π stacking and H-bonding with ATP-binding sites , whereas the azido-thymidine hybrid (compound 5) targets BCL-2 through hydrogen bonding .
  • Antimicrobial Action: Furan-methylamino derivatives disrupt fungal membranes via thiol-mediated oxidative stress , while pyridine-methylamino analogues inhibit bacterial peptidoglycan synthesis .

Biological Activity

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a naphthoquinone core substituted with a chloro group and an amino group linked to a chlorophenethyl moiety. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that naphthoquinones exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of mitochondrial function . Specifically, 2-amino-3-chloro-1,4-naphthoquinone demonstrated potent cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Naphthoquinones, including derivatives like this compound, have been reported to possess antimicrobial activities. They can inhibit bacterial growth by disrupting cellular processes and damaging DNA. The specific efficacy against different strains can vary, making it essential to evaluate each derivative's activity individually.

The mechanism by which this compound exerts its effects is multifaceted:

  • Reactive Oxygen Species Generation : The compound may enhance ROS production, leading to oxidative stress in target cells.
  • Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cellular metabolism, including those in the electron transport chain .
  • Interference with Cellular Signaling : By modifying signaling pathways, it can induce apoptosis in malignant cells.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various naphthoquinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of naphthoquinones against Staphylococcus aureus and Escherichia coli. The study found that derivatives with similar structural features showed significant inhibition zones in agar diffusion assays, indicating strong antibacterial activity.

Data Table: Biological Activity Overview

Biological ActivityCompoundIC50 (µM)Mechanism
AnticancerThis compound~10ROS generation
AntimicrobialNaphthoquinone Derivative~15Cell membrane disruption

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone, and how can reaction conditions be standardized?

The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with amines. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) at 60–70°C for 48–72 hours to ensure complete substitution .
  • Catalyst optimization : NH₄OAc can enhance reaction efficiency in domino reactions for structurally similar naphthoquinones .
  • Purification : Recrystallization in hexane or acetonitrile-dichloromethane mixtures yields high-purity crystals . Standardization requires monitoring via TLC and NMR to confirm intermediate formation.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl = 1.74 Å) and dihedral angles (e.g., 48.99° between naphthoquinone and substituent planes) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 8.16–6.62 ppm (aromatic protons) and 180–114 ppm (carbonyl/aromatic carbons) confirm substitution patterns .
  • IR : C=O stretches at 1672–1720 cm⁻¹ and N–H bonds at 3294 cm⁻¹ .

Q. What are the primary mechanisms underlying its biological activity?

The compound acts via:

  • Redox cycling : Generates reactive oxygen species (ROS) through quinone-semiquinone transitions, inducing oxidative stress in microbial/cancer cells .
  • Electrophilic interactions : Covalent binding to thiols (e.g., cysteine residues) in regulatory proteins like Keap1 or tyrosine phosphatases disrupts signaling pathways .
  • Intercalation : Planar naphthoquinone systems stack with DNA/RNA bases, inhibiting replication .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of its antimicrobial efficacy?

SAR insights include:

  • Substituent effects :
  • Electron-withdrawing groups (e.g., –Cl at C2) enhance redox activity and electrophilicity .
  • Amino side chains : Bulky aromatic amines (e.g., 4-methylphenyl) improve membrane penetration and target affinity .
    • Hybridization : Coupling with coumarin or pyrazole moieties broadens activity spectra (e.g., antifungal vs. Gram-positive bacteria) .
      Methodology: Synthesize derivatives via combinatorial chemistry and screen against C. tenuis and S. aureus using MIC assays .

Q. What strategies enhance its bioavailability and tissue specificity in therapeutic applications?

  • Biosurfactant complexes : Co-formulation with rhamnolipids reduces aggregation and increases cellular uptake (e.g., 244% higher anticonvulsant activity in rodent models) .
  • Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles improves solubility and targets tumor microenvironments via EPR effects .
  • Prodrug design : Masking the quinone moiety with ester linkages reduces off-target oxidation .

Q. How can computational models predict its interaction with biological targets?

  • Molecular docking : Simulate binding to EGFR or Keap1 using AutoDock Vina. Key interactions include π-π stacking with ATP-binding pockets and H-bonds with catalytic lysines .
  • DFT calculations : Quantify redox potentials (e.g., HOMO-LUMO gaps ≈ 3.5 eV) to predict ROS generation efficiency .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives .

Q. How do researchers resolve contradictions in observed biological effects (e.g., pro- vs. anti-inflammatory)?

Contradictions arise from:

  • Concentration dependence : Low doses (µM) may activate Nrf2-mediated antioxidant responses, while high doses (mM) induce apoptosis via ROS overload .
  • Physical state : Particle-bound quinones exhibit prolonged activity in lung tissue vs. rapid clearance of vapor-phase derivatives . Resolution: Use dose-response assays (e.g., ELISA for IL-6/TNF-α) and environmental fate modeling (e.g., OECD TG 211) .

Methodological Resources

  • Synthetic protocols : Ref .
  • Crystallographic data : CCDC entries for analogous compounds (e.g., C17H12ClNO2) .
  • Biological assays : CLSI guidelines for antimicrobial testing ; NCI-60 panel for anticancer screening .

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